molecular formula C25H18Cl2N4O3 B448930 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE

4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE

Cat. No.: B448930
M. Wt: 493.3g/mol
InChI Key: PKAXEHAZHMMDDX-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid to form an intermediate, which is then reacted with hydrazine to form the hydrazone derivative. This intermediate is further reacted with 4-formylbenzoic acid under acidic conditions to yield the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methylphenyl benzoate
  • Ethyl benzoate
  • Methyl benzoate

Uniqueness

4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE is unique due to the presence of the pyrazole ring and the dichlorobenzyl group, which confer specific chemical and biological properties. These structural features distinguish it from other similar esters, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H18Cl2N4O3

Molecular Weight

493.3g/mol

IUPAC Name

[4-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H18Cl2N4O3/c26-20-9-8-19(22(27)14-20)16-31-13-12-23(30-31)24(32)29-28-15-17-6-10-21(11-7-17)34-25(33)18-4-2-1-3-5-18/h1-15H,16H2,(H,29,32)/b28-15+

InChI Key

PKAXEHAZHMMDDX-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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